8-Methanethiosulfonyl-octanoic Acid

Vue d'ensemble

Description

8-Methanethiosulfonyl-octanoic Acid is a sulfur-containing organic compound with the molecular formula C9H18O4S2 and a molecular weight of 254.37 g/mol . This compound is primarily used in organic synthesis and proteomics research . It is a white solid that is soluble in chloroform and methanol and has a melting point of 56-59°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methanethiosulfonyl-octanoic Acid typically involves the reaction of octanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the octanoic acid to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

8-Methanethiosulfonyl-octanoic Acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or sulfides.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the methanesulfonyl group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted octanoic acid derivatives.

Applications De Recherche Scientifique

8-Methanethiosulfonyl-octanoic Acid has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 8-Methanethiosulfonyl-octanoic Acid involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is primarily due to the presence of the methanesulfonyl group, which can undergo nucleophilic substitution reactions. The compound can modify proteins and other biomolecules by reacting with amino acid residues such as cysteine, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-Methanesulfonylsulfanyloctanoic Acid

- 8-[(Methylsulfonyl)thio]octanoic Acid

- 8-Methanesulfonylsulfanyl-octanoic Acid

Uniqueness

8-Methanethiosulfonyl-octanoic Acid is unique due to its specific combination of a methanesulfonyl group and an octanoic acid backbone. This structure imparts distinct reactivity and solubility properties, making it particularly useful in organic synthesis and proteomics research.

Activité Biologique

8-Methanethiosulfonyl-octanoic Acid (MTSO) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. Its unique structure enables it to interact with various biological systems, making it a subject of interest in both basic and applied research.

- Molecular Formula : C10H18O3S2

- Molecular Weight : 250.38 g/mol

- IUPAC Name : 8-(methylthio)octanoic acid

MTSO functions primarily through its ability to modify thiol groups in proteins, which can lead to alterations in enzyme activity and protein interactions. This modification can result in various biological effects, including inhibition of specific enzymatic pathways.

Key Mechanisms:

- Covalent Modification : MTSO can covalently bind to cysteine residues in proteins, affecting their function and stability.

- Enzyme Inhibition : Studies indicate that MTSO can inhibit enzymes involved in critical metabolic pathways, which may have therapeutic implications.

Biological Activities

The biological activities of MTSO have been explored in several studies, highlighting its potential applications in pharmacology and toxicology.

1. Antioxidant Activity

MTSO has shown promising antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Enzyme Inhibition

Research indicates that MTSO can inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased acetylcholine levels, potentially affecting neurotransmission.

- Cyclooxygenase (COX) : MTSO may exhibit anti-inflammatory properties through COX inhibition.

| Enzyme | Inhibition Type | Mechanism |

|---|---|---|

| Acetylcholinesterase | Competitive | Binding to the active site |

| Cyclooxygenase | Non-competitive | Altering enzyme conformation |

3. Neuroprotective Effects

Studies have suggested that MTSO may offer neuroprotective effects, particularly in models of neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and reduce inflammation.

Case Studies

Several case studies have been conducted to evaluate the effects of MTSO on various biological systems:

Case Study 1: Neuroprotection in Animal Models

In a study involving rodents, MTSO administration resulted in significant improvements in behavioral tests assessing memory and learning. The compound was found to reduce markers of oxidative stress and inflammation in brain tissues.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that MTSO treatment reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications for MTSO as an anti-inflammatory agent.

Research Findings

Recent research has focused on the synthesis and characterization of MTSO, alongside its biological evaluations:

Propriétés

IUPAC Name |

8-methylsulfonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S2/c1-15(12,13)14-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFYHOFMNNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

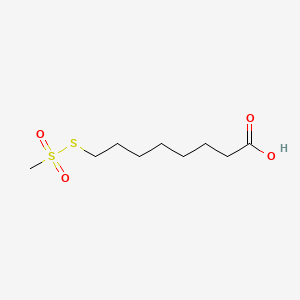

CS(=O)(=O)SCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652628 | |

| Record name | 8-[(Methanesulfonyl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-40-7 | |

| Record name | 8-[(Methylsulfonyl)thio]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(Methanesulfonyl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.